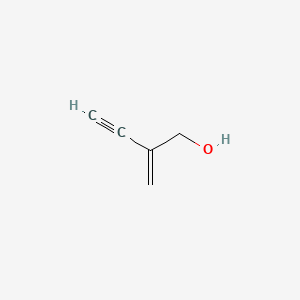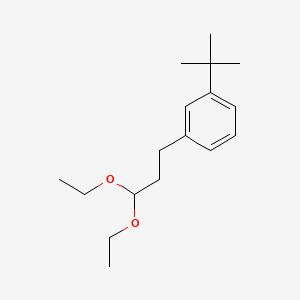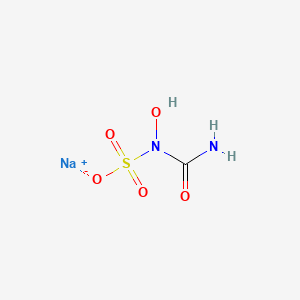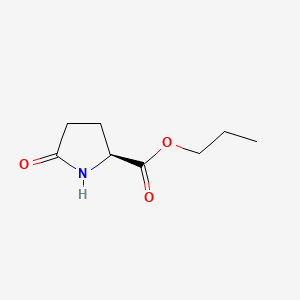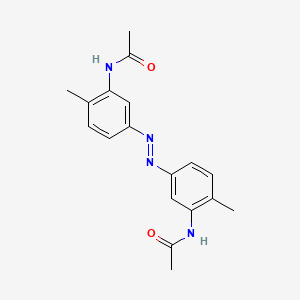
3,3'-(Diacetylamino)-4,4'-dimethylazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Diacetylamino)-4,4’-dimethylazobenzene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Diacetylamino)-4,4’-dimethylazobenzene typically involves the following steps:
Diazotization: The starting material, 4,4’-dimethylbenzidine, is diazotized using sodium nitrite in an acidic medium (usually hydrochloric acid) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with aniline in the presence of a base (such as sodium acetate) to form the azobenzene derivative.
Acetylation: The final step involves acetylation of the amino groups using acetic anhydride in the presence of a catalyst like pyridine to yield 3,3’-(Diacetylamino)-4,4’-dimethylazobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Diacetylamino)-4,4’-dimethylazobenzene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst, resulting in the formation of the corresponding hydrazo compound.
Substitution: The acetylamino groups can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous solution or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Various substituted azobenzenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-(Diacetylamino)-4,4’-dimethylazobenzene has several applications in scientific research:
Chemistry: Used as a dye and a chromophore in various chemical reactions and studies.
Biology: Employed in the study of protein-ligand interactions due to its ability to undergo reversible photoisomerization.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the manufacturing of dyes, pigments, and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of 3,3’-(Diacetylamino)-4,4’-dimethylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is exploited in various applications, such as molecular switches and sensors. The molecular targets and pathways involved include interactions with proteins and nucleic acids, where the photoisomerization can induce conformational changes affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethylazobenzene: Lacks the acetylamino groups, making it less reactive in certain chemical reactions.
3,3’-Diamino-4,4’-dimethylazobenzene: Contains amino groups instead of acetylamino groups, leading to different reactivity and applications.
3,3’-(Diacetylamino)-azobenzene: Lacks the methyl groups, affecting its steric properties and reactivity.
Uniqueness
3,3’-(Diacetylamino)-4,4’-dimethylazobenzene is unique due to the presence of both acetylamino and methyl groups, which confer specific chemical properties and reactivity. Its ability to undergo photoisomerization makes it particularly valuable in applications requiring light-induced changes.
Eigenschaften
CAS-Nummer |
138805-31-9 |
|---|---|
Molekularformel |
C18H20N4O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-[5-[(3-acetamido-4-methylphenyl)diazenyl]-2-methylphenyl]acetamide |
InChI |
InChI=1S/C18H20N4O2/c1-11-5-7-15(9-17(11)19-13(3)23)21-22-16-8-6-12(2)18(10-16)20-14(4)24/h5-10H,1-4H3,(H,19,23)(H,20,24) |
InChI-Schlüssel |
QCHDDHDFIRXWDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)NC(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
